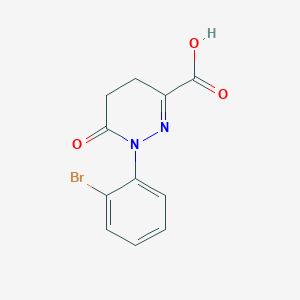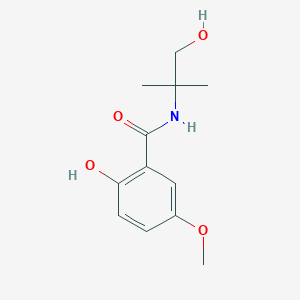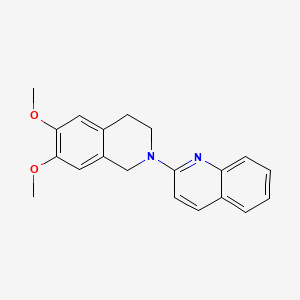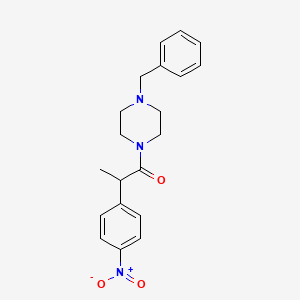![molecular formula C12H12N4O3 B7556420 2-Methyl-6-[(1-methylpyrazol-4-yl)carbamoyl]pyridine-3-carboxylic acid](/img/structure/B7556420.png)
2-Methyl-6-[(1-methylpyrazol-4-yl)carbamoyl]pyridine-3-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methyl-6-[(1-methylpyrazol-4-yl)carbamoyl]pyridine-3-carboxylic acid, also known as MPA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. MPA is a pyridine derivative that has been synthesized using various methods, and its mechanism of action has been studied extensively.
Applications De Recherche Scientifique
2-Methyl-6-[(1-methylpyrazol-4-yl)carbamoyl]pyridine-3-carboxylic acid has been extensively studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. It has been found to exhibit anti-inflammatory, anti-cancer, and anti-microbial properties. 2-Methyl-6-[(1-methylpyrazol-4-yl)carbamoyl]pyridine-3-carboxylic acid has also been used as a building block in the synthesis of various bioactive compounds.
Mécanisme D'action
The mechanism of action of 2-Methyl-6-[(1-methylpyrazol-4-yl)carbamoyl]pyridine-3-carboxylic acid is not completely understood. However, it has been suggested that 2-Methyl-6-[(1-methylpyrazol-4-yl)carbamoyl]pyridine-3-carboxylic acid may inhibit the activity of enzymes involved in the biosynthesis of prostaglandins, which play a role in inflammation. 2-Methyl-6-[(1-methylpyrazol-4-yl)carbamoyl]pyridine-3-carboxylic acid may also inhibit the activity of certain proteins involved in cancer cell proliferation.
Biochemical and Physiological Effects:
2-Methyl-6-[(1-methylpyrazol-4-yl)carbamoyl]pyridine-3-carboxylic acid has been shown to exhibit anti-inflammatory effects by reducing the production of prostaglandins. It has also been found to inhibit the proliferation of cancer cells in vitro. 2-Methyl-6-[(1-methylpyrazol-4-yl)carbamoyl]pyridine-3-carboxylic acid has also been shown to exhibit anti-microbial effects against various bacterial strains.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2-Methyl-6-[(1-methylpyrazol-4-yl)carbamoyl]pyridine-3-carboxylic acid in lab experiments is its relatively simple synthesis method. However, the yield of 2-Methyl-6-[(1-methylpyrazol-4-yl)carbamoyl]pyridine-3-carboxylic acid obtained from the synthesis method may be low, which can limit its use in large-scale experiments. Another limitation is the lack of understanding of its mechanism of action, which can make it difficult to interpret experimental results.
Orientations Futures
There are several future directions for the research of 2-Methyl-6-[(1-methylpyrazol-4-yl)carbamoyl]pyridine-3-carboxylic acid. One direction is the exploration of its potential applications in drug design and development. 2-Methyl-6-[(1-methylpyrazol-4-yl)carbamoyl]pyridine-3-carboxylic acid can be used as a building block in the synthesis of various bioactive compounds, which can be used as potential drug candidates. Another direction is the study of its mechanism of action, which can provide insight into its potential therapeutic applications. Additionally, the optimization of the synthesis method of 2-Methyl-6-[(1-methylpyrazol-4-yl)carbamoyl]pyridine-3-carboxylic acid can be explored to increase the yield of the compound for large-scale experiments.
In conclusion, 2-Methyl-6-[(1-methylpyrazol-4-yl)carbamoyl]pyridine-3-carboxylic acid is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of 2-Methyl-6-[(1-methylpyrazol-4-yl)carbamoyl]pyridine-3-carboxylic acid in drug design and development.
Méthodes De Synthèse
2-Methyl-6-[(1-methylpyrazol-4-yl)carbamoyl]pyridine-3-carboxylic acid can be synthesized using various methods, including the reaction of 2-methyl-6-chloronicotinic acid with 1-methyl-4-pyrazolecarboxamide in the presence of a base. Another method involves the reaction of 2-methyl-6-chloronicotinic acid with 1-methyl-4-pyrazolecarboxylic acid in the presence of a coupling agent. The yield of 2-Methyl-6-[(1-methylpyrazol-4-yl)carbamoyl]pyridine-3-carboxylic acid obtained from these methods ranges from 35% to 60%.
Propriétés
IUPAC Name |
2-methyl-6-[(1-methylpyrazol-4-yl)carbamoyl]pyridine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N4O3/c1-7-9(12(18)19)3-4-10(14-7)11(17)15-8-5-13-16(2)6-8/h3-6H,1-2H3,(H,15,17)(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJIKFOPUPHDWGT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=N1)C(=O)NC2=CN(N=C2)C)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-6-[(1-methylpyrazol-4-yl)carbamoyl]pyridine-3-carboxylic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[4-[(5-Ethylthiophen-2-yl)methyl]piperazin-1-yl]propanoic acid](/img/structure/B7556337.png)



![N-[(4,5-dimethyl-1,2,4-triazol-3-yl)methyl]-2,5-difluoroaniline](/img/structure/B7556386.png)
![N-[(4,5-dimethyl-1,2,4-triazol-3-yl)methyl]-2-methylaniline](/img/structure/B7556387.png)

![4-[[Methyl-[(5-methylfuran-2-yl)methyl]amino]methyl]benzoic acid](/img/structure/B7556405.png)
![1-methyl-N-[(4-methylsulfanylphenyl)methyl]pyrazol-4-amine](/img/structure/B7556413.png)
![N-[(5-chlorothiophen-2-yl)methyl]-1-methylpyrazol-4-amine](/img/structure/B7556414.png)

![1-[(4-Pyrazol-1-ylphenyl)methyl]piperidin-4-amine](/img/structure/B7556435.png)

![N-(1-ethylpyrazol-4-yl)thieno[3,2-c]pyridin-4-amine](/img/structure/B7556443.png)